molecular formula C6H5BrN2O B11903038 (Z)-6-bromonicotinaldehyde oxime CAS No. 864266-28-4

(Z)-6-bromonicotinaldehyde oxime

Cat. No.: B11903038
CAS No.: 864266-28-4
M. Wt: 201.02 g/mol
InChI Key: IVSAHTRJJZZEPR-RUDMXATFSA-N
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Description

(Z)-6-Bromonicotinaldehyde Oxime is a high-purity biochemical reagent intended for use as a biological material or organic compound in life science research . With a specified purity of 95%, this compound is characterized as a stereoisomer (Z-form) of an oxime derivative of 6-bromonicotinaldehyde . Oximes are a significant class of compounds in medicinal and organic chemistry, renowned for their role as key intermediates in the synthesis of various pharmacological derivatives and heterocyclic compounds . A prominent reaction for oximes is the Beckmann Rearrangement, which can transform oximes into amides or nitriles, serving as a fundamental method for constructing nitrogen-containing molecular architectures . Furthermore, oximes are scientifically recognized for their diverse biological activities, including serving as antidotes for organophosphate poisoning and as cores in certain FDA-approved antibiotics, highlighting their broad utility in chemical biology and drug discovery endeavors . Researchers can leverage this compound as a versatile building block for constructing more complex molecules. It is essential to handle this material with care, as it carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and could be harmful if inhaled . The recommended storage condition is in a cool, dark place at 4-8°C . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

864266-28-4

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

(NE)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-4,10H/b9-4+

InChI Key

IVSAHTRJJZZEPR-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=NC=C1/C=N/O)Br

Canonical SMILES

C1=CC(=NC=C1C=NO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-bromonicotinaldehyde oxime typically involves the condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-bromonicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

(Z)-6-bromonicotinaldehyde oxime has shown promise in the development of novel pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Synthetic Applications

The synthesis of this compound can be approached through various methodologies that highlight its utility in organic synthesis.

  • Radical Cyclization : The compound can be synthesized using radical cyclization techniques, which involve the generation of iminyl radicals from dioxime precursors. This method has been shown to provide efficient pathways for creating complex molecular structures . The ability to generate radicals under mild conditions makes this compound a valuable intermediate in organic synthesis.
  • Metal-Catalyzed Reactions : Recent advancements in metal-catalyzed synthesis have opened avenues for producing quinazoline derivatives, which share structural similarities with this compound. These methods are essential for creating diverse chemical libraries that can be screened for biological activity .

Case Studies and Research Findings

Several studies have explored the biological and chemical properties of compounds related to this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzylidenebenzohydrazide derivatives against human cancer cell lines. The results indicated significant inhibition of cell viability, highlighting the potential of similar compounds as anticancer agents .
  • Mechanistic Insights : Research into the mechanisms of action for compounds related to this compound has revealed their ability to inhibit critical pathways in cancer cell proliferation and survival. This insight is crucial for designing targeted therapies that exploit these mechanisms .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Halogenated Benzylidenebenzohydrazide HybridAnticancer7.82 - 10.21
Poly(ADP-ribose) Polymerase InhibitorCancer TreatmentNot specified
Quinazoline DerivativeMultiple ActivitiesVarious

Mechanism of Action

The mechanism of action of (Z)-6-bromonicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties and applications of (Z)-6-bromonicotinaldehyde oxime, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues and Substitution Patterns
Compound Name Substituents Molecular Formula Key Features
This compound Br (6-position), Z-oxime C₆H₅BrN₂O Bromine enhances electrophilicity; Z-oxime favors intramolecular H-bonding.
6-Bromo-2-chloronicotinaldehyde oxime Br (6), Cl (2), oxime C₆H₄BrClN₂O Dual halogenation increases steric bulk and electronic effects.
2-Chlorostearaldehyde oxime Cl (2), long alkyl chain C₁₈H₃₄ClNO Lipophilic chain alters solubility; Cl substitution modulates reactivity.
(5Z)-5-(3-Bromopropylidene)-... Bromoalkylidene, cyclic ketone C₂₀H₂₀BrNO Extended conjugation and cyclic structure enhance UV absorption.

Key Observations :

  • Halogen Effects : Bromine at the 6-position in this compound increases electron-withdrawing effects compared to chlorine-substituted analogues (e.g., 2-chlorostearaldehyde oxime), enhancing its electrophilicity in nucleophilic substitution reactions .
  • Oxime Configuration : The Z-configuration in this compound promotes intramolecular hydrogen bonding between the oxime -OH and the pyridine nitrogen, stabilizing the molecule and affecting its solubility in polar solvents .
Analytical and Spectroscopic Comparisons
  • GC/MS Analysis : While 2-chlorostearaldehyde oxime derivatives are analyzed via GC/MS with pentafluorobenzyl derivatization to enhance volatility and detection sensitivity , this compound’s lower molecular weight and aromaticity may allow direct analysis without derivatization.
  • UV-Vis Spectroscopy: Brominated pyridine oximes like this compound exhibit strong absorbance in the 250–300 nm range due to n→π* transitions in the oxime and π→π* transitions in the pyridine ring. This contrasts with non-aromatic oximes (e.g., 2-chlorostearaldehyde oxime), which show weaker absorbance in this region .

Biological Activity

(Z)-6-bromonicotinaldehyde oxime is a compound derived from 6-bromonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C6_6H6_6BrN\O
  • Molecular Weight : 186.01 g/mol
  • Density : 1.7 g/cm³
  • Melting Point : 104-110 °C
  • Boiling Point : 284.1 °C

Synthesis

This compound can be synthesized through the reaction of 6-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the oxime derivative with good purity.

Antimicrobial Activity

Research indicates that oxime derivatives possess significant antimicrobial properties. A study published in Medicinal Chemistry highlighted that various oxime compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species . The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes.

Anticancer Potential

Oxime derivatives, including this compound, have shown promise in anticancer research. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways. For example, studies have demonstrated that certain oximes can inhibit the proliferation of cancer cell lines by modulating the expression of key genes involved in cell cycle regulation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has indicated that:

  • Substituents on the aromatic ring : Electron-withdrawing groups enhance cytotoxicity.
  • Hydroxylamine moiety : Essential for biological activity; modifications can significantly alter efficacy.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxime derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50_{50} values were found to be significantly lower than those of conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (Z)-6-bromonicotinaldehyde oxime, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves condensation of 6-bromo-3-pyridinecarbaldehyde with hydroxylamine under controlled pH and temperature. To ensure stereochemical purity (Z-configuration), reaction conditions such as solvent polarity (e.g., ethanol or acetonitrile) and slow addition rates should be optimized. Monitoring via 1H^1H-NMR for characteristic imine proton shifts (~8.5–9.0 ppm) and HPLC with chiral columns can validate stereoselectivity. Cross-referencing with structurally similar oximes (e.g., (E)-4-bromonicotinaldehyde oxime) may provide insights into isomer-specific reaction pathways .

Q. Which analytical techniques are most effective for distinguishing this compound from its (E)-isomer?

  • Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) enables differentiation via wavenumber-selective responses for specific functional groups. For example, the Z-isomer may exhibit distinct N–O and C=N stretching frequencies compared to the E-isomer. Multivariate curve resolution (MCR) techniques can deconvolute overlapping chromatographic peaks, enhancing isomer identification accuracy .

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